2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 864754-48-3
Cat. No.: VC2252680
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864754-48-3 |
|---|---|
| Molecular Formula | C14H19BF2O3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 |
| Standard InChI Key | QAZIETXLQXVGLM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F |
Introduction
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound belonging to the class of boronic acid esters. It is specifically a pinacol ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula, C14H19BF2O3, and a molecular weight of 284.11 g/mol .
Chemical Reactivity
Boronic acid esters are known for their role in cross-coupling reactions, where they serve as a source of aryl groups. The presence of fluorine in the difluoroethoxy group may influence the compound's reactivity due to its electron-withdrawing properties.
Applications in Organic Synthesis
This compound is likely used in the synthesis of complex organic molecules, particularly those requiring the introduction of a difluoroethoxy-substituted phenyl group. Its application in pharmaceutical and material science research is plausible due to the versatility of boronic acid esters in cross-coupling reactions.
Storage Conditions
Storage conditions typically involve keeping the compound away from moisture and light, as these factors can affect its stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume